molecular formula C7H7N5O B1497638 4-(1H-Tetrazol-5-yloxy)aniline CAS No. 467226-44-4

4-(1H-Tetrazol-5-yloxy)aniline

Cat. No. B1497638
M. Wt: 177.16 g/mol
InChI Key: KYRUSFOAGBAPGT-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-yloxy)aniline is a unique chemical compound with the empirical formula C7H7N5O . It has a molecular weight of 177.16 and is typically found in solid form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The SMILES string for 4-(1H-Tetrazol-5-yloxy)aniline is NC1=CC=C(C=C1)OC2=NN=NN2 . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.


Physical And Chemical Properties Analysis

4-(1H-Tetrazol-5-yloxy)aniline is a solid compound . It has a molecular weight of 177.16 . The density of this compound is 1.472g/cm3, and it has a boiling point of 419.9ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Studies

  • 4-(1H-Tetrazol-5-yloxy)aniline and its derivatives are used in the synthesis of various tetrazole compounds. An experimental study on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including derivatives of 4-(1H-Tetrazol-5-yloxy)aniline, highlights their potential in this area. These compounds were characterized using techniques like Infrared spectroscopy, mass spectrometry, Nuclear Magnetic Resonance spectroscopy, and X-ray Diffraction. The study also examined their thermal decomposition, providing insights into their stability and decomposition products (Yılmaz et al., 2015).

Material Science and Polymer Chemistry

  • In material science, derivatives of 4-(1H-Tetrazol-5-yloxy)aniline have been utilized for the synthesis of novel polymers. For instance, a study on the electrochemical synthesis of a novel polymer based on this derivative in aqueous solution demonstrates its application in creating high conducting and porous polymers, which can be used in dye-sensitized solar cells (Shahhosseini et al., 2016).

Photophysics and Electroluminescence

  • Research in photophysics has explored the use of 4-(1H-Tetrazol-5-yloxy)aniline derivatives in developing highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential for applications in organic light-emitting diodes (OLEDs) due to their emissive properties at ambient temperatures and significant external quantum efficiency (Vezzu et al., 2010).

Biomedical and Pharmaceutical Research

  • Tetrazole derivatives, including those of 4-(1H-Tetrazol-5-yloxy)aniline, are recognized for their bioisosteric replacement properties in medicinal chemistry. A comprehensive review of recent advancements in the synthesis of 5-substituted 1H-tetrazoles, including those derived from 4-(1H-Tetrazol-5-yloxy)aniline, discusses their role in clinical drugs and ongoing efforts to develop more efficient and eco-friendly synthesis methods (Mittal & Awasthi, 2019).

Chemical Kinetics and Reactivity

  • The kinetic and reactivity aspects of tetrazole derivatives, including 4-(1H-Tetrazol-5-yloxy)aniline, are studied in various contexts. For instance, research on the isomerization of pyridylcarbenes to phenylnitrene involving derivatives of 4-(1H-Tetrazol-5-yloxy)aniline has contributed to the understanding of chemical reaction mechanisms and the development of new synthetic routes (Crow et al., 1975).

Safety And Hazards

4-(1H-Tetrazol-5-yloxy)aniline is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes skin irritation . It may also cause respiratory irritation . The compound should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-(2H-tetrazol-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)13-7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRUSFOAGBAPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650907
Record name 4-[(2H-Tetrazol-5-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Tetrazol-5-yloxy)aniline

CAS RN

467226-44-4
Record name 4-[(2H-Tetrazol-5-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
HA Dabbagh, Y Mansoori - Russian Journal of Organic Chemistry, 2007 - Springer
N-[4-(1H-Tetrazol-5-yloxy)phenyl]acrylamide was synthesized and subjected to homopolymerization under radical initiation. The structure of the monomer and homopolymer was …
Number of citations: 2 link.springer.com

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